
8-Fluoro-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2-naphthonitrile is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position and a nitrile group (-CN) is attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Fluoro-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 8-fluoronaphthalene with a cyanating agent. For instance, 8-fluoronaphthalene can be reacted with sodium cyanide in the presence of a suitable solvent under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar cyanation processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation Reactions: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Reduction Reactions: 8-Fluoro-2-naphthylamine.
Oxidation Reactions: 8-Fluoro-2-naphthoic acid.
Aplicaciones Científicas De Investigación
8-Fluoro-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2-naphthonitrile largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and nitrile groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting pathways related to fluorescence or binding to biomolecules .
Comparación Con Compuestos Similares
- 1-Fluoro-2-naphthonitrile
- 6-Fluoro-2-naphthonitrile
- 7-Fluoro-8-hydroxy-2-naphthonitrile
Comparison: 8-Fluoro-2-naphthonitrile is unique due to the specific positioning of the fluorine and nitrile groups, which can significantly influence its chemical reactivity and physical properties. For example, the position of the fluorine atom can affect the compound’s electronic distribution and steric hindrance, making it more or less reactive in certain types of chemical reactions compared to its isomers .
Propiedades
Fórmula molecular |
C11H6FN |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
8-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Clave InChI |
PQGFHVCRFGNVBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
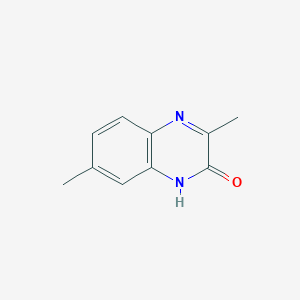
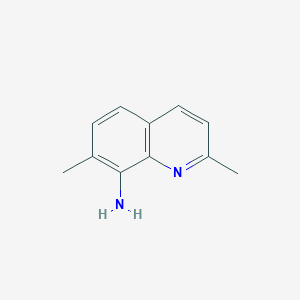

![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)
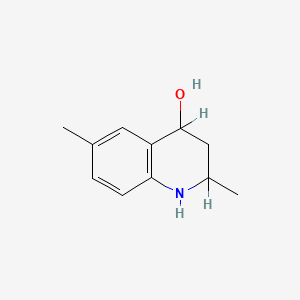
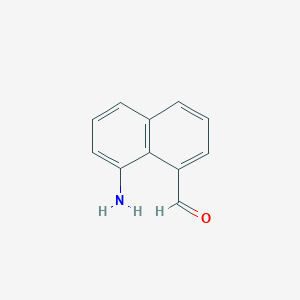

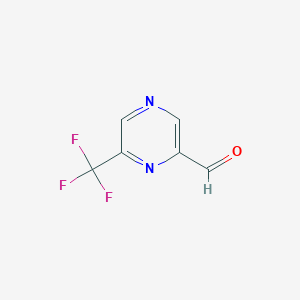
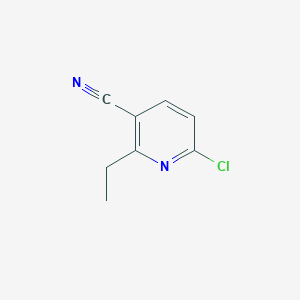
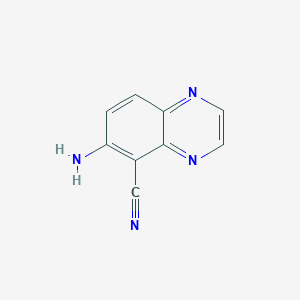
![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
